molecular formula C11H14N2O3S B277669 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol

Cat. No. B277669
M. Wt: 254.31 g/mol
InChI Key: GFRLOVHISTUQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action is still being studied. The purpose of

Mechanism of Action

The mechanism of action of 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol is still being studied. However, it has been suggested that the compound may exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects that may be beneficial for various diseases. It has been reported to reduce the production of inflammatory cytokines and reactive oxygen species. It has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol in lab experiments is its potential to be used as a probe for the detection of cysteine and homocysteine in biological samples. However, one limitation is that the compound may have low solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

There are several future directions for the study of 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol. One direction is to further investigate its mechanism of action and its potential applications in the treatment of various diseases. Another direction is to explore its potential as a diagnostic tool for the detection of cysteine and homocysteine in biological samples. Additionally, studies could be conducted to improve the solubility and bioavailability of the compound.
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.

Synthesis Methods

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol can be synthesized using different methods. One of the methods involves the reaction of 4-aminobutan-1-ol with 2-chloro-1,1-dioxo-1,2-benzothiazole. This reaction produces this compound as the final product.

Scientific Research Applications

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol has potential applications in various fields of scientific research. It has been studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been used as a probe for the detection of cysteine and homocysteine in biological samples.

properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol

InChI

InChI=1S/C11H14N2O3S/c14-8-4-3-7-12-11-9-5-1-2-6-10(9)17(15,16)13-11/h1-2,5-6,14H,3-4,7-8H2,(H,12,13)

InChI Key

GFRLOVHISTUQIF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCCO

SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCCO

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCCO

Origin of Product

United States

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